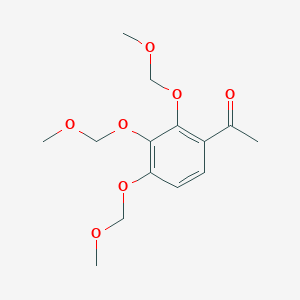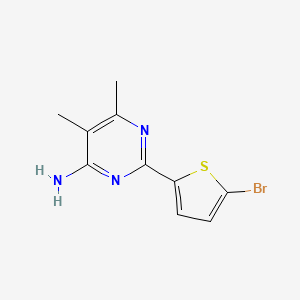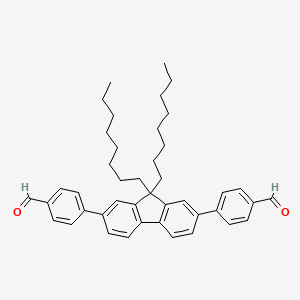
4,4'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)dibenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde is an organic compound with the molecular formula C43H50O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzaldehyde groups attached to the fluorene core. This compound is notable for its applications in organic electronics, particularly in the development of light-emitting diodes (LEDs) and other optoelectronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dioctylfluorene, which is brominated to form 2,7-dibromo-9,9-dioctylfluorene.
Formylation: The dibromo compound undergoes a formylation reaction using a formylating agent such as n-butyllithium (n-BuLi) followed by dimethylformamide (DMF) to introduce the aldehyde groups, resulting in the formation of 4,4’-(9,9-dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzoic acid.
Reduction: 4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photovoltaics: The compound is employed in organic photovoltaic cells (OPVs) as a donor material, contributing to the efficiency of light absorption and charge transport.
Field-Effect Transistors (FETs): It is utilized in the development of organic field-effect transistors (OFETs) for its semiconducting properties.
Sensors: The compound’s fluorescence properties make it suitable for use in chemical sensors and biosensors.
作用機序
The mechanism of action of 4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde in optoelectronic applications involves the following:
Electroluminescence: When used in OLEDs, the compound emits light upon the application of an electric field. The electrons and holes recombine in the emissive layer, resulting in the emission of photons.
Charge Transport: In OPVs and OFETs, the compound facilitates the transport of charge carriers (electrons and holes) through its conjugated structure, enhancing the device’s performance.
類似化合物との比較
Similar Compounds
Poly(9,9-dioctylfluorene-2,7-diyl): A polymeric derivative used in similar applications, known for its high fluorescence quantum yield.
9,9-Dioctyl-2,7-dibromofluorene: A precursor in the synthesis of various fluorene-based compounds.
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another derivative with applications in organic electronics.
Uniqueness
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde is unique due to its dual aldehyde functional groups, which provide versatility in chemical modifications and enhance its applicability in various optoelectronic devices. Its structural properties contribute to its high stability and efficiency in electronic applications.
特性
分子式 |
C43H50O2 |
|---|---|
分子量 |
598.9 g/mol |
IUPAC名 |
4-[7-(4-formylphenyl)-9,9-dioctylfluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C43H50O2/c1-3-5-7-9-11-13-27-43(28-14-12-10-8-6-4-2)41-29-37(35-19-15-33(31-44)16-20-35)23-25-39(41)40-26-24-38(30-42(40)43)36-21-17-34(32-45)18-22-36/h15-26,29-32H,3-14,27-28H2,1-2H3 |
InChIキー |
YBVSDGHMCRWIRT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


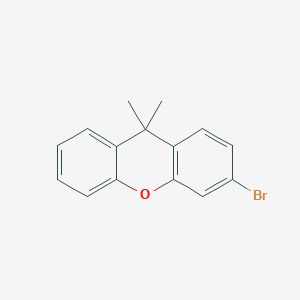
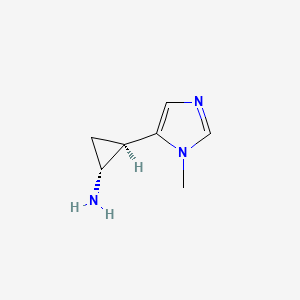
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)
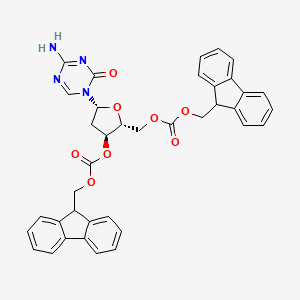
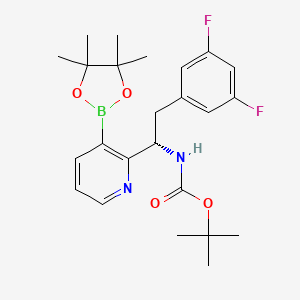
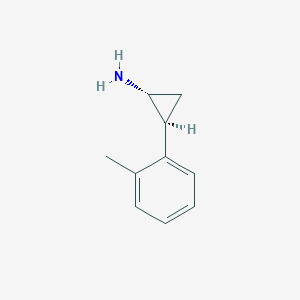
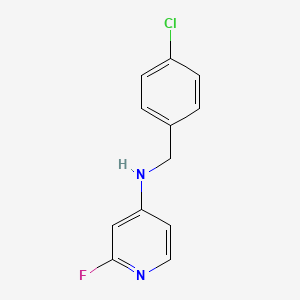

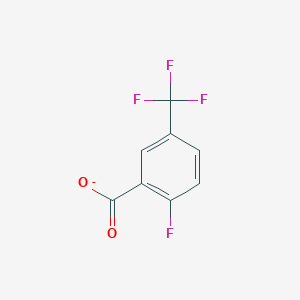
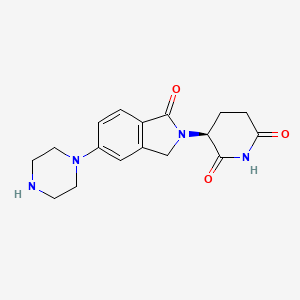
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

